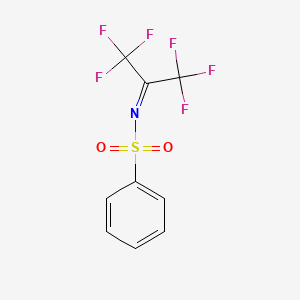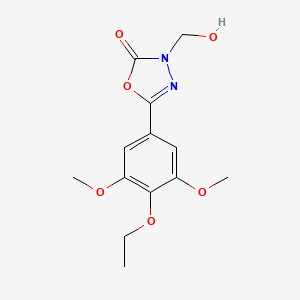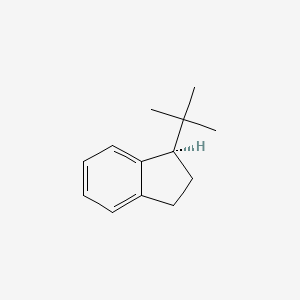
(1R)-1-tert-Butyl-2,3-dihydro-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-tert-Butyl-2,3-dihydro-1H-indene is an organic compound characterized by the presence of a tert-butyl group attached to a dihydroindene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-tert-Butyl-2,3-dihydro-1H-indene typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the hydrogenation of 1-tert-butylindene using a chiral rhodium catalyst under high pressure and temperature conditions. The reaction conditions are carefully controlled to achieve high yield and purity of the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired compound from reaction by-products.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-tert-Butyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butylindene ketones, while reduction can produce fully saturated tert-butylindanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R)-1-tert-Butyl-2,3-dihydro-1H-indene is used as a chiral building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new catalysts and ligands for asymmetric synthesis.
Biology
The compound’s potential biological activity is being explored in various studies. It may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Medicine
In medicine, this compound derivatives are investigated for their potential therapeutic effects. Research is ongoing to determine their efficacy in treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis and material science.
Mecanismo De Acción
The mechanism of action of (1R)-1-tert-Butyl-2,3-dihydro-1H-indene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1-tert-Butylindene: A structurally related compound with similar reactivity but lacking the dihydro component.
2,3-Dihydro-1H-indene: Another related compound without the tert-butyl group.
Uniqueness
(1R)-1-tert-Butyl-2,3-dihydro-1H-indene is unique due to the presence of both the tert-butyl group and the dihydroindene structure. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
68533-15-3 |
|---|---|
Fórmula molecular |
C13H18 |
Peso molecular |
174.28 g/mol |
Nombre IUPAC |
(1R)-1-tert-butyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C13H18/c1-13(2,3)12-9-8-10-6-4-5-7-11(10)12/h4-7,12H,8-9H2,1-3H3/t12-/m0/s1 |
Clave InChI |
NTKWEGAVGHTNAM-LBPRGKRZSA-N |
SMILES isomérico |
CC(C)(C)[C@H]1CCC2=CC=CC=C12 |
SMILES canónico |
CC(C)(C)C1CCC2=CC=CC=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


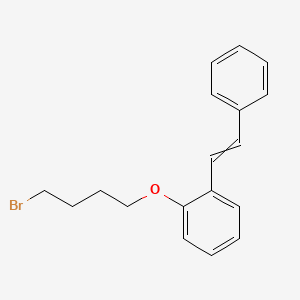
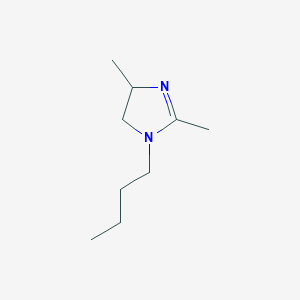
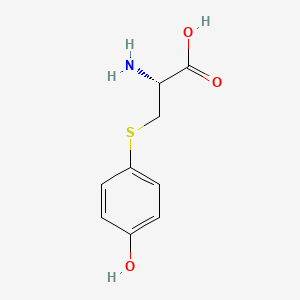

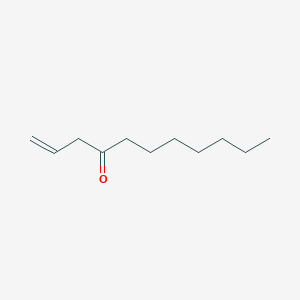
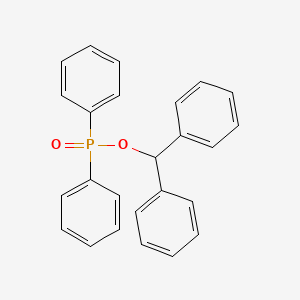
![2-(4-methylpiperazin-1-yl)-N-[(E)-(2,3,5,6-tetramethylphenyl)methylideneamino]acetamide](/img/structure/B14461271.png)

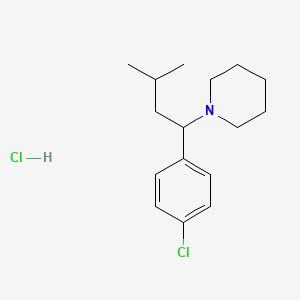
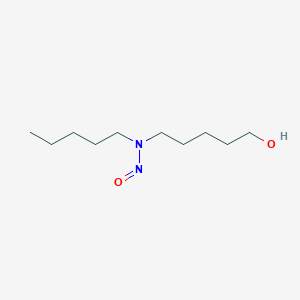

![N-[(Benzyloxy)methyl]-N-ethylethanamine](/img/structure/B14461293.png)
